4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 406482-72-2
VCID: VC3739309
InChI: InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-12H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Molecular Formula: C19H20BNO2
Molecular Weight: 305.2 g/mol

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile

CAS No.: 406482-72-2

Cat. No.: VC3739309

Molecular Formula: C19H20BNO2

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile - 406482-72-2

Specification

CAS No. 406482-72-2
Molecular Formula C19H20BNO2
Molecular Weight 305.2 g/mol
IUPAC Name 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile
Standard InChI InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-12H,1-4H3
Standard InChI Key UQGDIRDLIFFOHN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Nomenclature

Primary Identification

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is identified by the CAS Registry Number 406482-72-2, which serves as its unique identifier in chemical databases and literature . The compound was first registered in chemical databases on October 28, 2006, indicating its established presence in chemical research for nearly two decades . The European Community (EC) Number assigned to this compound is 878-924-6, providing another standardized identifier used particularly in regulatory contexts within Europe . Additional identification systems include the DSSTox Substance ID DTXSID50473866 and the Wikidata identifier Q82303533, which further facilitate its tracking across various chemical databases and information systems .

Alternative Names and Synonyms

Structural Characteristics

Molecular Composition

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile has the molecular formula C19H20BNO2, indicating a composition of 19 carbon atoms, 20 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 305.18 g/mol, a value that places it in the mid-range of organic molecules commonly used in synthetic chemistry . The compound's structure features a biphenyl core (two connected benzene rings) with a cyano group (-C≡N) at the para position of one phenyl ring and a pinacol boronic ester group at the para position of the other phenyl ring . This arrangement of functional groups creates a linear molecule with reactive groups at opposite ends, a design feature that is particularly valuable for applications in polymer chemistry and materials science.

Structural Features and Reactivity Centers

The molecular architecture of 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile contains several key structural elements that define its chemical behavior. The biphenyl core provides a rigid, conjugated system that can facilitate electronic communication between the functional groups at either end . The cyano group at the 4-position of one phenyl ring introduces an electron-withdrawing effect and serves as a potential site for nucleophilic addition reactions or transformations to other functional groups such as amines, amides, or carboxylic acids . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at the 4'-position of the other phenyl ring constitutes the primary reactive center for cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl halides or pseudohalides . This boronic ester group is stabilized by the pinacol moiety, making it less susceptible to degradation compared to free boronic acids while retaining sufficient reactivity for synthetic applications.

Comparative Analysis with Related Compounds

A structurally related compound is 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile (CAS: 1565857-82-0), which differs only in the position of the cyano group, located at the meta position (3-position) rather than the para position (4-position) . This positional isomer shares the same molecular formula and weight (305.2 g/mol) but exhibits different electronic properties due to the altered position of the cyano group . The meta position creates a different electronic distribution across the molecule compared to the para position, potentially affecting its reactivity in coupling reactions and other transformations. The comparison between these isomers highlights the importance of substitution patterns in determining the chemical and physical properties of biphenyl derivatives.

Physical and Chemical Properties

Chemical Reactivity

The chemical behavior of 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile is largely defined by its two principal functional groups. The pinacol boronic ester group serves as a masked form of a boronic acid, which can participate in various transmetalation processes, particularly in palladium-catalyzed cross-coupling reactions . In Suzuki-Miyaura coupling reactions, this group reacts with aryl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, making it a valuable building block for constructing complex molecular architectures . The cyano group, meanwhile, can undergo transformations to other nitrogen-containing functional groups, such as amines, amides, or tetrazoles, expanding the synthetic utility of this compound. The biphenyl system may participate in π-stacking interactions, which could be relevant for applications in materials science or crystal engineering.

Stability Considerations

The stability profile of 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile benefits from several structural features. The pinacol boronic ester is generally more stable to storage and handling than free boronic acids, as the cyclic ester formation protects the boron center from degradation pathways such as protodeboronation or oxidation . The cyano group is typically stable under neutral conditions but may undergo hydrolysis under strongly acidic or basic conditions . The biphenyl core is generally resistant to degradation under normal storage and handling conditions. Based on these considerations, the compound would be expected to have good shelf stability when stored appropriately, protected from moisture and extreme pH conditions.

Synthesis and Preparation

Optimization Considerations

The effective synthesis of 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile likely requires careful optimization of reaction parameters to achieve high yields and purity. Based on information from similar synthetic procedures, palladium catalysts such as Pd(dba)2 (bis(dibenzylideneacetone)palladium(0)) in combination with ligands like XantPhos may provide effective catalytic systems for the required transformations . The choice of solvent system plays a crucial role, with mixtures like cyclopentyl methyl ether (CPME) and water (in a 4:1 ratio) potentially offering good solubility for both organic reagents and inorganic bases . Temperature control is also important, with optimal reactions typically conducted at elevated temperatures (around 100-110°C) to facilitate the cross-coupling process while avoiding degradation of sensitive functional groups . The selection of base (such as cesium carbonate) and careful control of reagent stoichiometry would further contribute to reaction efficiency.

Applications in Chemical Research

Synthetic Utility

Comparative Analysis with Structural Analogs

Structural Variations

The properties and applications of 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile can be better understood through comparison with structural analogs. As previously noted, the compound 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile represents a positional isomer with the cyano group at the meta position rather than the para position . This change in substitution pattern would alter the electronic distribution across the molecule, potentially affecting its reactivity and physical properties. Another relevant structural analog is (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol, which features a hydroxymethyl group in place of the cyano functionality and lacks the second phenyl ring. This simpler compound would exhibit different electronic properties and hydrogen bonding capabilities compared to the title compound.

Reactivity Comparisons

The table below summarizes the key differences in reactivity patterns expected for 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile and related compounds:

CompoundBoronic Ester ReactivityFunctionality at Opposite TerminusExpected Reactivity Differences
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrileActive in Suzuki-Miyaura couplingsCyano group (para position)Strong electron-withdrawing effect; potential for transformation to amines, amides, etc.
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrileActive in Suzuki-Miyaura couplingsCyano group (meta position)Moderate electron-withdrawing effect; different electronic distribution
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanolActive in Suzuki-Miyaura couplingsHydroxymethyl groupHydrogen bonding capability; potential for oxidation or esterification

This comparison highlights how subtle structural variations can lead to significant differences in chemical behavior, influencing the suitability of these compounds for specific synthetic applications or materials development.

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